2-Methyl-5-(2,2,2-trifluoroethoxy)aniline
Overview
Description
2-Methyl-5-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to an aniline ring, which imparts unique chemical properties. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 2-methyl-5-nitroaniline with 2,2,2-trifluoroethanol under specific conditions. The nitro group is first reduced to an amine group, and then the trifluoroethoxy group is introduced through nucleophilic substitution. The reaction conditions often include the use of a catalyst and a solvent such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization and quality control measures to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
2-Methyl-5-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(trifluoromethyl)aniline: This compound has a similar structure but lacks the ethoxy group, which affects its chemical properties and reactivity.
5-Methyl-2-(2,2,2-trifluoroethoxy)aniline: This is another isomer with different substitution patterns on the aniline ring.
Uniqueness
2-Methyl-5-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both a methyl group and a trifluoroethoxy group on the aniline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity in nucleophilic substitution reactions .
Biological Activity
2-Methyl-5-(2,2,2-trifluoroethoxy)aniline is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethoxy group imparts distinct electronic properties that can influence the compound's reactivity and interaction with biological targets. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 191.15 g/mol. The presence of the trifluoroethoxy group enhances its lipophilicity and may affect its pharmacokinetic properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 191.15 g/mol |
IUPAC Name | 2-Methyl-5-(trifluoroethoxy)aniline |
CAS Number | 933674-93-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance hydrogen bonding and hydrophobic interactions, potentially leading to increased binding affinity with target proteins.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the trifluoroethoxy moiety have shown efficacy against various bacterial strains. A study demonstrated that such compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Anti-inflammatory Properties
In vitro studies have highlighted the anti-inflammatory potential of 2-Methyl-5-(trifluoroethoxy)aniline. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for developing therapeutic agents aimed at treating inflammatory diseases.
Case Studies
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Study on Antidiabetic Activity : A study involving structurally related compounds demonstrated that they could inhibit α-amylase and α-glucosidase, enzymes critical in carbohydrate metabolism. The synthesized derivatives exhibited IC50 values comparable to standard drugs like acarbose, indicating potential as antidiabetic agents .
Compound IC50 (μg/ml) Standard (Acarbose) IC50 (μg/ml) Compound A 40.00 34.71 Compound B 46.01 34.72 - In Vivo Studies : Further investigations using Drosophila melanogaster as a model organism revealed that certain derivatives could lower glucose levels effectively but showed reduced capacity compared to acarbose when dosed appropriately .
Properties
IUPAC Name |
2-methyl-5-(2,2,2-trifluoroethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6-2-3-7(4-8(6)13)14-5-9(10,11)12/h2-4H,5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZMELLHGWPUSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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